[2-(Aminomethyl)-3-methylbutyl]benzene

Inflammation Immunology VAP-1 Inhibition

Researchers developing CNS therapeutics often face limited access to sterically defined chiral amine scaffolds with validated pharmacology. [2-(Aminomethyl)-3-methylbutyl]benzene HCl solves this by providing a direct entry into patented H3/SERT dual modulator and VAP-1 inhibitor chemical space. • VAP-1 enzyme inhibition: IC50 = 32 nM (validated radiochemical assay) • Chiral benzylamine scaffold for SAR studies of rapid-onset SSRIs • Crystalline HCl salt (CAS 1797555-17-9) ensures reproducible scale-up Procure as a key intermediate for CNS drug discovery and inflammation research.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
Cat. No. B13244683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(Aminomethyl)-3-methylbutyl]benzene
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC=CC=C1)CN
InChIInChI=1S/C12H19N/c1-10(2)12(9-13)8-11-6-4-3-5-7-11/h3-7,10,12H,8-9,13H2,1-2H3
InChIKeyHJKKLLPDJVIPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2-(Aminomethyl)-3-methylbutyl]benzene: Overview


[2-(Aminomethyl)-3-methylbutyl]benzene, also referred to as 2-benzyl-3-methylbutan-1-amine, is a substituted benzylamine derivative with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . This primary amine, typically procured as its hydrochloride salt (CAS 1797555-17-9) for improved stability and solubility, features a chiral center at the carbon adjacent to the aminomethyl group, making it a valuable, structurally defined scaffold for medicinal chemistry. The compound is a member of a broader class of butyl benzyl amines which have been identified as modulators of the histamine H3 receptor and/or serotonin transporter (SERT), positioning it as a key intermediate or pharmacophore for developing treatments for neurological and inflammatory conditions [1].

H3/SERT pathway research: known core scaffold
Chiral building block for stereochemical control
Hydrochloride salt for precise handling and stability

Uniqueness of [2-(Aminomethyl)-3-methylbutyl]benzene


While simpler benzylamines or linear alkylamines are abundant, substituting [2-(Aminomethyl)-3-methylbutyl]benzene with a generic analog like N-benzyl-3-methylbutylamine (CAS 4462-17-3) or a non-branched phenethylamine is scientifically unjustified. The specific, sterically hindered 2-benzyl-3-methylbutyl architecture is critical for its biological activity profile. Structural modifications to this branched alkyl chain or the benzyl position drastically alter target engagement. As demonstrated in structure-activity relationship (SAR) studies of substituted benzylamines for serotonin reuptake inhibition, minor alterations in the amine's substitution pattern and alkyl branching lead to significant variations in selectivity, potency, and pharmacokinetic parameters, including time to maximum concentration (Tmax) . Therefore, substituting this specific intermediate without rigorous re-validation risks deviating from a patented synthetic route or compromising the intended pharmacological activity of the final drug candidate [1].

Target Compound
Potential Substitute Risk
2-Benzyl-3-methylbutyl branched architecture
Linear or less hindered analogs may shift target engagement
Chiral center at aminomethyl carbon
Achiral alternatives (e.g., N-benzyl-3-methylbutylamine) alter spatial orientation
Patented synthetic route context
Substitution may deviate from intended SAR and route

Why Choose [2-(Aminomethyl)-3-methylbutyl]benzene


VAP-1/SSAO Inhibition Potency

[2-(Aminomethyl)-3-methylbutyl]benzene demonstrates potent inhibition of human VAP-1/SSAO, a key target for inflammatory diseases. Its potency is quantifiably superior to several in-class butylamine derivatives. In a direct enzymatic assay, it inhibited human VAP-1 with an IC50 of 32 nM [1]. In contrast, a structurally related analog, 2-benzyl-3-methylbutylamine derivative CHEMBL3585838, showed significantly weaker inhibition of a related amine oxidase target (bovine MAO-B), with an IC50 of 210,000 nM (210 µM), representing a nearly 6,500-fold difference in potency [2].

VAP-1 Inhibition
Cross-study comparable
IC50 32 nM (human VAP-1) vs 210,000 nM (bovine MAO-B)
Supports VAP-1 target engagement study
Cross-species and enzyme comparison requires validation
Inflammation Immunology VAP-1 Inhibition

Chiral Building Block Utility

Unlike simpler, achiral benzylamines (e.g., benzylamine, CAS 100-46-9) which are widely available, [2-(Aminomethyl)-3-methylbutyl]benzene is specifically identified as a 'versatile small molecule scaffold' and a 'key intermediate in the synthesis of more complex organic molecules' . Its value is not just as a reagent but as a chiral building block derived from or leading to complex stereocenters. This is a key differentiation from analogs like N-benzyl-3-methylbutylamine (CAS 4462-17-3), which lacks the chiral center at the carbon bearing the aminomethyl group and thus provides different spatial orientation in the final molecule.

Chiral Scaffold
Supporting evidence
Chiral benzylamine with stereocenter vs achiral N-benzyl-3-methylbutylamine
Supports stereochemical control in synthesis
Qualitative structural comparison
Medicinal Chemistry Organic Synthesis Chiral Pool Synthesis

Hydrochloride Salt Handling Profile

The procurement of [2-(Aminomethyl)-3-methylbutyl]benzene is almost exclusively offered as the hydrochloride salt (CAS 1797555-17-9), which provides quantifiably better properties for research and scale-up. The free base (CAS 1225705-95-2) has a molecular weight of 177.29 g/mol , but its handling can be complicated by its oily/liquid nature and potential for degradation. The hydrochloride salt, with a defined molecular weight of 213.75 g/mol [1], is a crystalline solid (white crystalline solid at room temperature) . This ensures precise weighing and reproducible stoichiometry in reactions.

Salt Form
Supporting evidence
White crystalline solid (MW 213.75 g/mol) vs free base liquid/oil (MW 177.29 g/mol)
Supports precise stoichiometry and handling
Source review
Analytical Chemistry Process Chemistry Formulation

Applications of [2-(Aminomethyl)-3-methylbutyl]benzene


Lead Optimization for H3 and SERT Modulators

Researchers focused on developing new CNS therapeutics for disorders like depression, anxiety, or cognitive impairment should procure [2-(Aminomethyl)-3-methylbutyl]benzene as a key synthetic intermediate. Its specific branched alkyl-aryl amine structure is a core motif in patented butyl and butynyl benzyl amine compounds, which have demonstrated dual modulatory activity at the histamine H3 receptor and serotonin transporter (SERT) [1]. Using this compound provides a direct entry into this specific, pharmacologically validated chemical space, enabling the exploration of SAR around a known active scaffold rather than starting from less-defined building blocks .

Anti-inflammatory VAP-1/SSAO Inhibitor Development

Scientists engaged in immunology and inflammation research will find [2-(Aminomethyl)-3-methylbutyl]benzene to be a potent starting point for designing vascular adhesion protein-1 (VAP-1/SSAO) inhibitors. The compound has demonstrated significant inhibition of the human VAP-1 enzyme with an IC50 of 32 nM in a validated radiochemical assay [2]. This level of potency supports its use as a hit compound for further optimization, aiming to create new therapies for VAP-1-mediated conditions such as chronic inflammatory diseases, diabetic complications, and tissue fibrosis.

Process Chemistry: Scalable Intermediate

Chemical process engineers and CROs should procure the hydrochloride salt form of [2-(Aminomethyl)-3-methylbutyl]benzene (CAS 1797555-17-9) for its advantageous handling properties during scale-up activities. The compound's well-defined crystalline nature allows for accurate charging and consistent reaction yields, which are essential for generating reproducible and robust manufacturing processes . This is a key differentiator from its free base analog, which may present as a liquid with variable purity, leading to greater batch-to-batch variability in large-scale syntheses of pharmaceutical intermediates .

Neuroscience Tool Compound Synthesis

Neuroscientists investigating neurotransmitter systems, particularly the serotonergic and histaminergic pathways, can utilize [2-(Aminomethyl)-3-methylbutyl]benzene to synthesize bespoke tool compounds. Its core structure is directly implicated in SAR studies of rapid-onset selective serotonin reuptake inhibitors (SSRIs) . By incorporating this specific chiral amine, researchers can probe the effects of steric bulk and stereochemistry on target binding kinetics and selectivity profiles, thereby generating valuable mechanistic insights into receptor-ligand interactions.

Application
Selection Property
Validation Focus
Histamine H3/SERT pathway research
Branched benzylamine scaffold for SAR exploration
Target engagement and selectivity profiling
Inflammation research: VAP-1/SSAO enzyme inhibition
Reported human VAP-1 inhibition context
Assay validation with recombinant human enzyme
Chemical process research: scalable intermediate
Crystalline hydrochloride salt for reproducible handling
Batch-to-batch consistency and purity verification
Neurotransmitter system probe synthesis
Chiral amine for binding kinetics studies
Stereochemistry-dependent target interaction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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